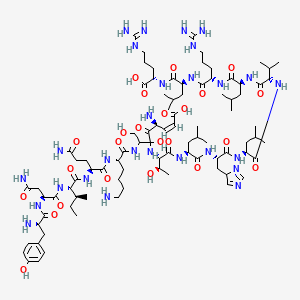

Bovine ubiquitin(59-74)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, which is a small regulatory protein found in almost all eukaryotic cells. Ubiquitin plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair. The hexadecapeptide form consists of 16 amino acids and retains some of the functional properties of the full-length ubiquitin protein.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubiquitin hexadecapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods: Industrial production of ubiquitin hexadecapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Bovine ubiquitin(59-74) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, altering the peptide’s properties.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.

Substitution: Mutagenesis reagents like N-methyl-N’-nitro-N-nitrosoguanidine (MNNG).

Major Products:

Oxidation: Oxidized forms of methionine (methionine sulfoxide) and cysteine (cysteine sulfenic acid).

Reduction: Free thiol forms of cysteine residues.

Substitution: Peptide variants with altered amino acid sequences.

Scientific Research Applications

Bovine ubiquitin(59-74) has a wide range of applications in scientific research:

Chemistry: Used as a model system to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and as a substrate for ubiquitin-related enzymes.

Medicine: Explored for its potential in drug development, particularly in targeting the ubiquitin-proteasome system for cancer therapy.

Industry: Utilized in the development of biochemical assays and as a standard in mass spectrometry.

Mechanism of Action

The mechanism of action of ubiquitin hexadecapeptide involves its interaction with various molecular targets, including ubiquitin ligases, deubiquitinases, and proteasomes. The peptide can mimic the full-length ubiquitin protein, binding to these enzymes and influencing their activity. This interaction can lead to the modulation of protein degradation pathways, affecting cellular processes such as cell cycle progression and apoptosis.

Comparison with Similar Compounds

Ubiquitin: The full-length protein from which the hexadecapeptide is derived.

SUMO (Small Ubiquitin-like Modifier): Another ubiquitin-like protein involved in post-translational modification.

NEDD8 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 8): A ubiquitin-like protein that modifies cullin proteins.

Uniqueness: Bovine ubiquitin(59-74) is unique in its ability to retain some functional properties of the full-length ubiquitin protein while being significantly smaller. This makes it a valuable tool for studying the ubiquitin-proteasome system and developing therapeutic agents targeting this pathway.

Properties

CAS No. |

67829-15-6 |

|---|---|

Molecular Formula |

C89H151N27O24 |

Molecular Weight |

1983.3 g/mol |

IUPAC Name |

(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid |

InChI |

InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1 |

InChI Key |

VPVUGURSBQEGQF-SRPDXHETSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Synonyms |

ovine ubiquitin(59-74) H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH ubiquitin hexadecapeptide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-10-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide](/img/structure/B1256542.png)

![methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1256546.png)

![[6-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1256554.png)

![10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1256555.png)